吲哚沙坦

概述

描述

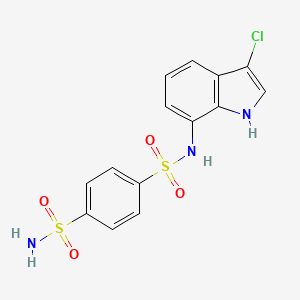

Indisulam is a chloroindolyl sulfonamide cell cycle inhibitor that exhibits antitumor activity in vitro and in an animal model . This compound affects cell cycle progression in human tumor cells and is being studied for the treatment of cancers such as melanomas and blood-borne cancers such as leukemia .

Synthesis Analysis

The synthesis of Indisulam involves several screens for small molecule inhibitors that block cell cycle progression . It was originally discovered by Eisai, a pharmaceutical company .

Molecular Structure Analysis

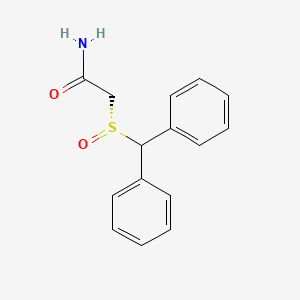

Indisulam is a class of aryl sulfonamides . It has a complex molecular structure that includes a chloroindolyl sulfonamide group .

Chemical Reactions Analysis

Indisulam targets multiple checkpoints through G1 and G2 phases of the cell cycle, and disturbs and downregulates cyclin A, cyclin B, CDK2 and CDC2 via p21/p53 dependent mechanisms . It also induces rapid loss of RBM39, accumulation of splicing errors and growth inhibition in a DCAF15-dependent manner .

Physical And Chemical Properties Analysis

Indisulam has a molar mass of 385.84 g·mol −1 . It is a synthetic sulfonamide compound .

科学研究应用

癌症治疗

吲哚沙坦是一种被放弃的药物,它作为一种分子胶,通过与CRL4 DCAF15相互作用,诱导剪接因子RBM39降解 . 它最初被描述为一种具有抗癌活性的磺酰胺类药物 . 它在多项临床试验中得到测试,证明其安全有效,但疗效有限 .

药物联合治疗

已发现吲哚沙坦与美法仑(一种化疗药物)具有协同作用,通过靶向TOP2A抑制多发性骨髓瘤恶性肿瘤 . 与单药治疗相比,联合治疗在体外和体内均表现出强大的协同抗肿瘤作用 .

基因和化合物筛选

基因和化合物筛选已被用于揭示介导吲哚沙坦敏感性和耐药性的因素 . 脱落CRISPR筛选确定SRPK1丢失是与吲哚沙坦的合成致死相互作用,可以通过SRPK1抑制剂SPHINX31在治疗上加以利用 .

对吲哚沙坦的耐药性

CRISPR耐药性筛选确定了介导对吲哚沙坦耐药性的降解复合物成分:DCAF15、DDA1和CAND1 . 还发现癌细胞容易获得对吲哚沙坦的自发耐药性 .

DNA损伤

已发现吲哚沙坦会造成DNA损伤 . 它通过降低转录并通过蛋白酶体途径促进降解来抑制TOP2A表达 .

肺癌治疗

体内

Indisulam has been studied in a variety of animal models, including mice, rats, and rabbits. In these studies, Indisulam has been shown to modulate biological activity, biochemical and physiological effects, and pharmacodynamics.

体外

Indisulam has also been studied in a variety of in vitro studies. In these studies, Indisulam has been shown to modulate biological activity, biochemical and physiological effects, and pharmacodynamics.

作用机制

Target of Action

Indisulam, an aryl sulfonamide, primarily targets the RNA splicing factor RBM39 . RBM39 is a critical component of the spliceosome, a complex that is essential for the proper splicing of pre-mRNA. By targeting RBM39, Indisulam can influence RNA splicing and, consequently, gene expression .

Mode of Action

Indisulam acts as a molecular glue, promoting the interaction between RBM39 and the DCAF15 E3 ligase substrate receptor . This interaction leads to the ubiquitination of RBM39, marking it for degradation by the proteasome . As a result, RBM39 levels decrease, leading to an accumulation of splicing errors and inhibition of cell growth .

Biochemical Pathways

The primary biochemical pathway affected by Indisulam is the RNA splicing pathway. By degrading RBM39, Indisulam disrupts the normal functioning of the spliceosome, leading to errors in RNA splicing . This disruption can affect multiple downstream pathways, as the splicing of pre-mRNA is a critical step in gene expression. Additionally, Indisulam has been found to inhibit the expression of topoisomerase IIα (TOP2A), a key enzyme involved in DNA replication and transcription .

Result of Action

The molecular effect of Indisulam is the degradation of RBM39, leading to disruption of RNA splicing . On a cellular level, this results in growth inhibition and can induce senescence in cancer cells . In multiple myeloma cells, Indisulam has been shown to cause DNA damage and inhibit cell proliferation .

Action Environment

The efficacy and stability of Indisulam can be influenced by various environmental factors. For instance, the presence of other drugs can affect Indisulam’s action. It has been found that Indisulam can synergize with certain drugs, such as melphalan, to enhance its anti-tumor effect . Additionally, the genetic makeup of the individual, including mutations in the target RBM39 or components of the degradation complex, can influence the sensitivity or resistance to Indisulam

生物活性

Indisulam has been shown to modulate various biological activities, including cell proliferation, apoptosis, and gene expression.

Biochemical and Physiological Effects

Indisulam has been shown to modulate various biochemical and physiological effects, including inflammation, oxidative stress, and cell signaling.

实验室实验的优点和局限性

The use of Indisulam in laboratory experiments has several advantages. First, it is a small molecule, which makes it easier to work with and manipulate. Second, it is a synthetic molecule, which makes it easier to synthesize and purify. Third, it is a stable molecule, which allows for reliable results. However, there are some limitations to its use in laboratory experiments. For example, its mechanism of action is not yet fully understood, which may lead to unreliable results. Additionally, it is a synthetic molecule, which may cause some issues with toxicity.

未来方向

There are a variety of potential future directions for Indisulam research. First, further research is needed to better understand the mechanism of action of Indisulam. Second, further studies are needed to determine the optimal dosage and administration of Indisulam. Third, further studies are needed to determine the potential therapeutic uses of Indisulam. Fourth, further studies are needed to determine the potential side effects of Indisulam. Fifth, further studies are needed to determine the potential interactions between Indisulam and other drugs. Sixth, further studies are needed to determine the potential interactions between Indisulam and other molecules. Seventh, further studies are needed to determine the potential applications of Indisulam in other fields, such as agriculture and industry. Eighth, further studies are needed to determine the potential toxicity of Indisulam. Ninth, further studies are needed to determine the potential environmental effects of Indisulam. Finally, further studies are needed to determine the potential industrial applications of Indisulam.

生化分析

Biochemical Properties

Indisulam promotes the interaction between DCAF15 and RBM39 . This interaction is crucial for the biochemical reactions that Indisulam is involved in. The nature of these interactions involves the ubiquitin-mediated degradation of RBM39 .

Cellular Effects

Indisulam has an inhibitory effect on the proliferation of gastric cancer cells . This effect is dependent on DCAF15 . Indisulam promotes the ubiquitin-mediated RBM39 degradation and RBM39 colocalizes with DCAF15 in the nucleus .

Molecular Mechanism

The molecular mechanism of Indisulam involves enhancing RBM39 ubiquitination and degradation by promoting its interaction with DCAF15 . This process inhibits the proliferation of gastric cancer cells .

属性

IUPAC Name |

4-N-(3-chloro-1H-indol-7-yl)benzene-1,4-disulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O4S2/c15-12-8-17-14-11(12)2-1-3-13(14)18-24(21,22)10-6-4-9(5-7-10)23(16,19)20/h1-8,17-18H,(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETFNECMODOHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)N)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50168008 | |

| Record name | Indisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

E7070 is a novel sulfonamide antitumoragent that exhibits potent antitumoractivity in vitro and in vivo. This compound affects cell cycleprogression in human tumor cells | |

| Record name | Indisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS RN |

165668-41-7 | |

| Record name | Indisulam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165668-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indisulam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165668417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indisulam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indisulam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50168008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDISULAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJ98J3NM90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol](/img/structure/B1684296.png)

![N-[4-[[6-Methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide](/img/structure/B1684298.png)

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)

![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)